1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Scientific Research Applications
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials
Future Directions
Pyrazolo[1,5-a]pyridines have been recognized to a greater extent and are being examined further for better results . They offer a new approach in the fight against pathogenic protozoan parasites . This suggests that “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” may also have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to show promising activity against breast cancer cell lines (mcf-7, ln)
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the proliferation of cancer cells . More detailed studies are required to understand the precise interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been reported to exhibit anti-proliferative activity, suggesting that they may affect pathways related to cell growth and division
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activity against breast cancer cell lines , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their implications.
Preparation Methods
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINMLSJPGDIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=CC=NN2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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